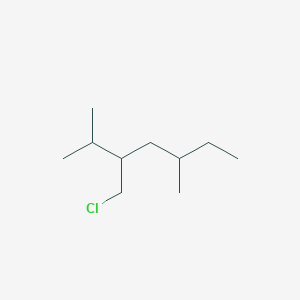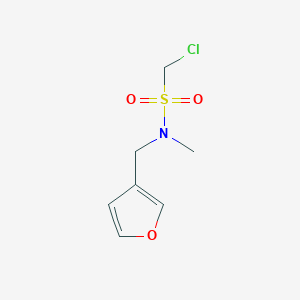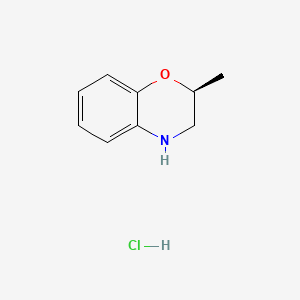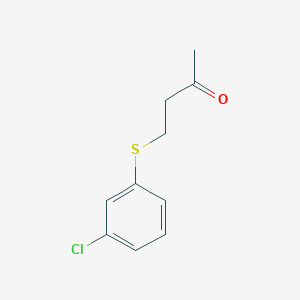
2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid is an organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with salicylic acid derivatives in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the benzopyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often involves recrystallization or chromatography techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid involves its interaction with specific molecular targets. It may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. Additionally, it can modulate various signaling pathways involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
- 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines
- Flavanones
Uniqueness
Compared to similar compounds, 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid has unique structural features that contribute to its distinct chemical and biological properties. Its specific substitution pattern on the benzopyran ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2,2-dimethyl-3,4-dihydrochromene-7-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-12(2)6-5-8-3-4-9(11(13)14)7-10(8)15-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Clave InChI |
GLKKDGJHGQKAEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2=C(O1)C=C(C=C2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



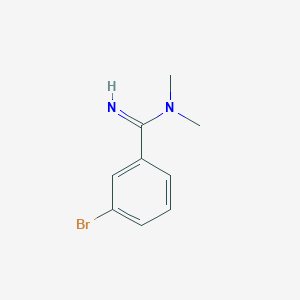

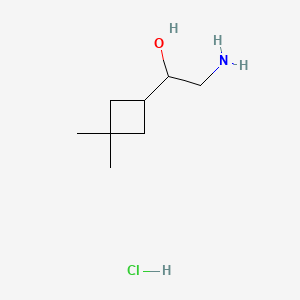
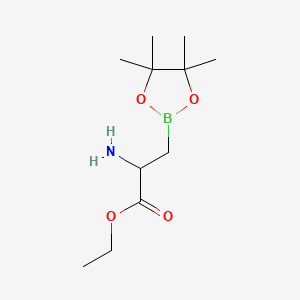
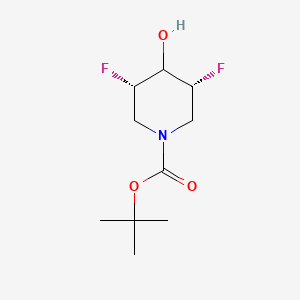
![4-Methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride](/img/structure/B13495233.png)
![1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride](/img/structure/B13495237.png)
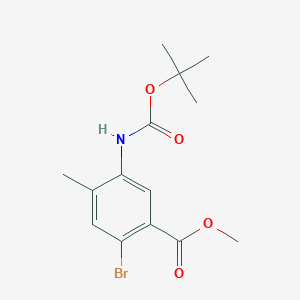
![2-{2-[2-(diphenylamino)-3-(2-{1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene}ethylidene)cyclopent-1-en-1-yl]ethenyl}-1-ethylnaphtho[1,2-d][1,3]thiazol-1-ium perchlorate](/img/structure/B13495243.png)
